4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method employs metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles is a key consideration in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme interactions and cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its difluoromethyl group enhances its metabolic stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C15H12F2N2O |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C15H12F2N2O/c1-8-3-5-10(6-4-8)12-7-11(14(16)17)13-9(2)19-20-15(13)18-12/h3-7,14H,1-2H3 |
InChI Key |
MBPHCNZKUPSNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(F)F |
Origin of Product |
United States |
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